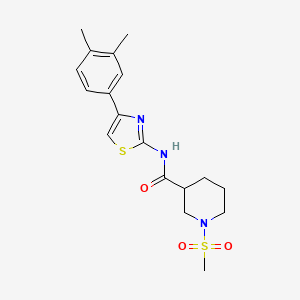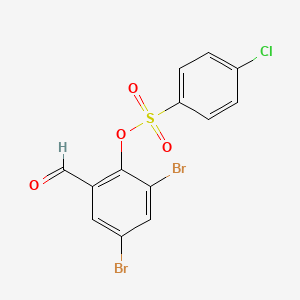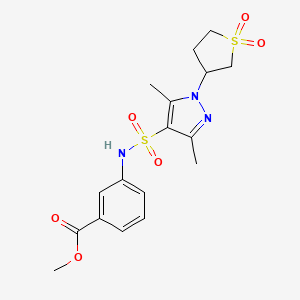
2-(4-chlorobenzyl)-5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzyl)-5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known by its chemical name, Ro 31-8220, and has been synthesized using various methods.
作用機序
Ro 31-8220 works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By blocking the activity of protein kinases, Ro 31-8220 can affect various cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been shown to inhibit the activity of several protein kinases, including protein kinase C and protein kinase A.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to have various biochemical and physiological effects, depending on the specific cell type and context. In cancer cells, Ro 31-8220 has been shown to inhibit cell growth and induce apoptosis. In neurons, Ro 31-8220 has been shown to affect the release of neurotransmitters and may have potential applications in the treatment of neurological disorders. In immune cells, Ro 31-8220 has been shown to affect the activity of immune cells and may have potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
Ro 31-8220 has several advantages for lab experiments, including its specificity for protein kinases and its ability to inhibit the activity of multiple protein kinases. However, Ro 31-8220 also has some limitations, including its potential toxicity and the need for careful handling of the compound and its reactants.
将来の方向性
There are several future directions for research on Ro 31-8220, including the development of more specific inhibitors of protein kinases, the investigation of Ro 31-8220's potential applications in the treatment of neurological disorders and autoimmune diseases, and the exploration of Ro 31-8220's potential as a therapeutic agent in cancer treatment. Additionally, further research is needed to understand the precise mechanisms of action of Ro 31-8220 and its effects on various cellular processes.
合成法
Ro 31-8220 has been synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with 3,4-dihydroisoquinolin-1(2H)-one in the presence of a base. Another method involves the reaction of 4-chlorobenzyl chloride with 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one in the presence of a base. Both methods involve the use of organic solvents and require careful handling of the reactants.
科学的研究の応用
Ro 31-8220 has been the subject of scientific research for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, Ro 31-8220 has been shown to inhibit the growth of certain cancer cells by blocking the activity of protein kinases. In neurology, Ro 31-8220 has been shown to affect the release of neurotransmitters and may have potential applications in the treatment of neurological disorders. In immunology, Ro 31-8220 has been shown to affect the activity of immune cells and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYIQFRXEKXHSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2398181.png)
![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)
![2,6-difluoro-N-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2398184.png)




![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)
![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)
